![molecular formula C8H5F3N2OS B1320367 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione CAS No. 97963-59-2](/img/structure/B1320367.png)
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione involves the formation of various heterocyclic structures. In one study, triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and their structures confirmed by spectral data including 1H NMR, 13C NMR, and LC-MS. These compounds were then tested for their antioxidant activities, with some showing significant results . Another approach to synthesizing benzimidazole derivatives involved the use of 4,5-dichloro-1,2-dithiole-3-thione, which underwent a 1,3-dipolar cycloaddition to yield thioacyl chloride, highly reactive towards nucleophiles, leading to the formation of benzimidazole derivatives . Additionally, a method for synthesizing 2-trifluoromethyl benzimidazoles was developed, which involved the condensation of diamines with in situ generated CF3CN, proceeding via nucleophilic addition to form an imidamide intermediate, followed by intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, was determined using X-ray crystallography. This compound crystallized in the monoclinic space group and featured intermolecular hydrogen bonds between the N and H atoms of the benzimidazole group and the tetrazole group . Although not the exact compound , this study provides insight into the structural characteristics that might be expected for 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione, such as potential sites for hydrogen bonding and the influence of trifluoromethyl groups on the molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives can be inferred from the synthesis methods employed. The use of thioacyl chloride as an intermediate suggests a high reactivity towards nucleophiles, which could be exploited in further chemical transformations . The condensation reactions involving CF3CN indicate that the trifluoromethyl group can be introduced into the benzimidazole structure through nucleophilic addition, which could be a key step in the synthesis of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione are not detailed in the provided papers, the studies do offer some insights. The antioxidant activities of similar compounds suggest that the benzimidazole derivatives may possess electron-donating properties, which could be relevant to their reactivity and potential applications . The crystallographic data provide information on the density and molecular packing, which could be related to the solubility and stability of the compound . The presence of trifluoromethyl groups is known to influence the acidity and lipophilicity of molecules, which would be important factors in the physical and chemical properties of the compound .
Scientific Research Applications
Crystal Structures and Intermolecular Interactions
The crystal structures of similar benzimidazole compounds, such as triazolyl-benzimidazole derivatives, have been studied using single-crystal X-ray diffraction. This research reveals the planar nature of benzimidazole ring systems and provides insights into the molecular arrangements and intermolecular hydrogen bonds that stabilize these structures (Karayel et al., 2015).
Synthesis and Crystal Structures
Benzimidazole-2-thione derivatives have been synthesized and characterized through various techniques, including Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy. The molecular structures of these derivatives were confirmed by X-ray single crystallography (El Ashry et al., 2015).
Pharmacological Evaluation
Although not directly related to 5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione, pharmacological evaluations have been performed on similar compounds, showing their binding affinity to dopamine and serotonin receptors, highlighting their potential in medicinal chemistry (Andrić et al., 2007).
Energy Transfer and Electron Transfer Reactions
Studies on the triplet states of similar benzimidazole derivatives using laser flash photolysis have provided valuable information about their electron-transfer reactions and nucleophilic characteristics, contributing to the understanding of their chemical behavior (Alam & Ito, 1999).
Antioxidant Properties
Research on benzimidazole derivatives has shown their antioxidant properties, particularly in inhibiting lipid peroxidation, indicating potential applications in treating diseases resulting from oxidative damage (Lazarević et al., 2022).
Anti-inflammatory Activity
Benzimidazole-2-thione derivatives have been investigated for their anti-inflammatory properties, with molecular docking experiments revealing important binding interactions with enzymes involved in inflammation, suggesting their potential in the development of anti-inflammatory drugs (Ganji & Agrawal, 2020).
properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)13-7(15)12-5/h1-3H,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXKKKCAYRCQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602783 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethoxy-1,3-dihydro-2H-benzimidazol-2-thione | |
CAS RN |
97963-59-2 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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